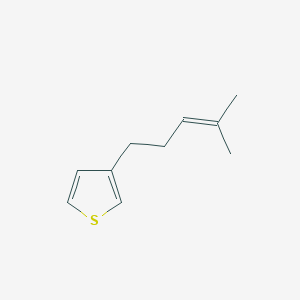


















|
REACTION_CXSMILES
|
Br[CH2:2][C:3]1[CH:7]=[CH:6][S:5][CH:4]=1.[CH2:8](Cl)[CH:9]=[C:10]([CH3:12])[CH3:11].[Mg].II.BrCC1SC=CC=1.[Cl-].[NH4+]>[Cu]I.O.O1CCCC1>[CH3:11][C:10]([CH3:12])=[CH:9][CH2:8][CH2:2][C:3]1[CH:7]=[CH:6][S:5][CH:4]=1 |f:5.6|
|


|
Name
|
|
|
Quantity
|
180 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[NH4+]
|
|
Name
|
ice
|
|
Quantity
|
500 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
1 L
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
217 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCC1=CSC=C1
|
|
Name
|
|
|
Quantity
|
513 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C(C)C)Cl
|
|
Name
|
|
|
Quantity
|
117 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]I
|
|
Name
|
|
|
Quantity
|
2 kg
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
750 g
|
|
Type
|
reactant
|
|
Smiles
|
[Mg]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Mg]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
II
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Mg]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrCC=1SC=CC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C(C)C)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Mg]
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
40 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture was then stirred for a further hour at 40° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
did not rise above 30°
|
|
Type
|
TEMPERATURE
|
|
Details
|
was temporarily cooled
|
|
Type
|
STIRRING
|
|
Details
|
stirred
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
CC(=CCCC1=CSC=C1)C
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |